molecular formula C17H16ClN3O2S B2438842 N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396786-63-2

N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2438842
CAS No.: 1396786-63-2
M. Wt: 361.84
InChI Key: ZURBFDXQENDFRH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a methoxybenzo[d]thiazolyl group, and an aminoacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound might exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: If the compound shows pharmacological activity, it could be investigated for potential therapeutic uses, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound could be used in the development of new materials, agrochemicals, or other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the 4-methoxybenzo[d]thiazole intermediate, followed by its reaction with a chlorophenyl derivative and subsequent acylation to form the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s structure and properties.

    Substitution: This reaction could involve the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide might include other acetamides with different substituents or related thiazole derivatives. Examples could be:

  • N-(4-chlorophenyl)-2-(benzothiazol-2-ylamino)acetamide
  • N-(4-methoxyphenyl)-2-(benzothiazol-2-ylamino)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer distinct chemical and biological properties. This might make it particularly useful for certain applications or provide advantages over similar compounds in terms of activity, stability, or selectivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-21(10-15(22)19-12-8-6-11(18)7-9-12)17-20-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBFDXQENDFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)Cl)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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